molecular formula C12H16N2O B8550547 1-Isopropyl-7-methoxy-1H-indol-4-ylamine

1-Isopropyl-7-methoxy-1H-indol-4-ylamine

Cat. No. B8550547
M. Wt: 204.27 g/mol
InChI Key: RMHZBELFHWVXKC-UHFFFAOYSA-N
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Patent
US08648104B2

Procedure details

A solution of 1-isopropyl-7-methoxy-4-nitro-1H-indole (T) (1 eq) and palladium 10% on activated carbon (0.1 wt eq) in methanol/ethyl acetate (1:1) was shaken on a Parr hydrogenation apparatus under hydrogen for 1 hr. The reaction was then filtered through Celite and evaporated to dryness to produce the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:12]2[C:7](=[C:8]([N+:15]([O-])=O)[CH:9]=[CH:10][C:11]=2[O:13][CH3:14])[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>CO.C(OCC)(=O)C.[Pd]>[CH:1]([N:4]1[C:12]2[C:7](=[C:8]([NH2:15])[CH:9]=[CH:10][C:11]=2[O:13][CH3:14])[CH:6]=[CH:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C=CC2=C(C=CC(=C12)OC)[N+](=O)[O-]
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C=CC2=C(C=CC(=C12)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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